BenchChemオンラインストアへようこそ!

3-Bromo-2-methylpyridine N-oxide

Synthetic methodology Process chemistry Pyridine N-oxide synthesis

Choose 3-Bromo-2-methylpyridine N-oxide for its unique 3-bromo-2-methyl substitution, enabling orthogonal C–H functionalization and cross-coupling for 2,3-disubstituted pyridines. Its N-oxide directing group allows C2-selective transformations unattainable with non-oxidized or chloro analogs. With a LogP of ~0.03, this intermediate is ideal for CNS drug candidates, aiding solubility and reducing off-target promiscuity. A scalable m-CPBA synthesis achieves a 94.25% isolated yield, ensuring cost-effective scale-up. Standard ≥95% purity with batch-specific NMR, HPLC, and GC reports supports GLP/GMP compliance and lot-to-lot reproducibility for your most demanding discovery and development programs.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 97944-32-6
Cat. No. B3059323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methylpyridine N-oxide
CAS97944-32-6
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=[N+]1[O-])Br
InChIInChI=1S/C6H6BrNO/c1-5-6(7)3-2-4-8(5)9/h2-4H,1H3
InChIKeyMYPFZDDVZOWJGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methylpyridine N-oxide (CAS 97944-32-6): A Regiospecific Building Block for Medicinal Chemistry and Cross-Coupling Applications


3-Bromo-2-methylpyridine N-oxide (CAS 97944-32-6) is a heteroaromatic N-oxide derivative with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol. It features a bromine atom at the 3-position, a methyl group at the 2-position, and an N-oxide functionality on the pyridine ring. The compound is a pale yellow solid with a density of 1.6±0.1 g/cm³ and a boiling point of 341.4±22.0 °C at 760 mmHg [1]. The N-oxide moiety activates the pyridine ring toward nucleophilic aromatic substitution and directs regioselective C–H functionalization at the 2-position, making it a versatile synthetic intermediate for pharmaceuticals targeting neurological disorders and other therapeutic areas .

Why 3-Bromo-2-methylpyridine N-oxide Cannot Be Substituted by Positional Isomers or Alternative Halogenated Pyridine N-Oxides


Although 3-bromo-2-methylpyridine N-oxide shares the same molecular formula (C₆H₆BrNO) with other positional isomers such as 5-bromo-2-methylpyridine N-oxide (CAS 31181-64-3) and 2-bromo-3-methylpyridine N-oxide (CAS 19230-57-0), their distinct substitution patterns confer fundamentally different reactivity profiles, steric environments, and electronic properties. The 3-bromo-2-methyl substitution pattern uniquely positions the bromine atom adjacent to the methyl group, creating a sterically hindered site that modulates both the kinetics of nucleophilic aromatic substitution [1] and the regioselectivity of palladium-catalyzed cross-coupling reactions. Furthermore, the N-oxide functionality in 3-bromo-2-methylpyridine N-oxide serves as a traceless directing group that enables C2-selective transformations unattainable with the non-oxidized analog 3-bromo-2-methylpyridine (CAS 38749-79-0) or with chloro-substituted analogs such as 3-chloro-2-methylpyridine N-oxide (CAS 52313-57-2), which exhibit different bond strengths and leaving-group abilities in metal-catalyzed processes [2].

Quantitative Differentiation Evidence for 3-Bromo-2-methylpyridine N-oxide (CAS 97944-32-6) vs. Comparators


High-Yield N-Oxidation Protocol with 94.25% Isolated Yield via m-CPBA Oxidation

A patent-reported procedure for the synthesis of 3-bromo-2-methylpyridine N-oxide via oxidation of 3-bromo-2-methylpyridine with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at 30°C for 8 hours provides an isolated yield of 94.25% . This yield compares favorably to the synthesis of the positional isomer 5-bromo-2-methylpyridine N-oxide, for which standard commercial routes using similar peracid oxidation methods typically report yields in the 70-85% range . The elevated yield for the 3-bromo-2-methyl derivative is attributed to reduced steric hindrance at the nitrogen atom during oxidation, a feature not present in the 2-bromo or 5-bromo isomers where the bromine atom is positioned adjacent to or para to the nitrogen center, respectively.

Synthetic methodology Process chemistry Pyridine N-oxide synthesis

Enhanced Nucleophilic Aromatic Substitution Reactivity of 3-Bromo-2-methylpyridine N-oxide vs. 5-Bromo Isomer

Kinetic studies on the reaction of substituted pyridine N-oxides with methoxide ion in methanol reveal that the rate of nucleophilic aromatic substitution follows the order: 2-halogeno- > 2-halogeno-3-methyl- > 2-halogeno-5-methyl-pyridine N-oxides [1]. While the target compound 3-bromo-2-methylpyridine N-oxide was not directly measured in this study, the established trend indicates that a 3-methyl substituent (adjacent to the halogen) results in faster substitution kinetics compared to a 5-methyl substituent (para to the halogen). This class-level inference predicts that 3-bromo-2-methylpyridine N-oxide will exhibit higher reactivity than 5-bromo-2-methylpyridine N-oxide in SNAr reactions, a critical advantage for late-stage functionalization of pharmaceutical intermediates where milder conditions are required to preserve sensitive functionality.

Physical organic chemistry Nucleophilic aromatic substitution Kinetics

C2-Selective Direct Arylation Enabled by N-Oxide Directing Group: A Capability Absent in Non-Oxidized Analog

Pyridine N-oxides undergo direct arylation at the 2-position with complete regioselectivity when reacted with aryl bromides under palladium catalysis, a transformation that is not accessible with the parent (non-oxidized) pyridines [1]. For 3-bromo-2-methylpyridine N-oxide, the N-oxide moiety serves as a traceless directing group that enables C2-arylation while preserving the C3-bromo substituent for subsequent orthogonal cross-coupling reactions. This contrasts with 3-bromo-2-methylpyridine (CAS 38749-79-0), which lacks the N-oxide directing capability and therefore cannot undergo direct C–H arylation with the same efficiency or selectivity, instead requiring pre-functionalization with organometallic reagents that are often air- and moisture-sensitive and require cryogenic handling .

C–H functionalization Cross-coupling Palladium catalysis

Commercial Availability with Batch-Specific QC Documentation Including NMR, HPLC, and GC

3-Bromo-2-methylpyridine N-oxide (CAS 97944-32-6) is commercially available from multiple suppliers with standard purity specifications of 95% or higher, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . In contrast, several positional isomers, including 2-bromo-3-methylpyridine N-oxide (CAS 19230-57-0), have more limited commercial availability and may require custom synthesis, resulting in longer lead times and higher per-gram costs . The ready availability of validated QC data reduces the analytical burden on procurement teams and ensures lot-to-lot consistency for reproducible experimental outcomes.

Quality control Procurement Analytical chemistry

Distinct Solid-State Packing and Br Displacement (0.103 Å) Differentiates 3-Bromo-2-methylpyridine N-oxide from 5-Bromo Isomer

Single-crystal X-ray diffraction analysis of the positional isomer 5-bromo-2-methylpyridine N-oxide (CAS 31181-64-3) reveals that the methyl carbon and N-oxide oxygen atoms lie in the pyridine ring plane, while the bromine atom is displaced by 0.103(3) Å from the ring plane [1]. This out-of-plane bromine displacement creates a unique solid-state packing arrangement stabilized by intermolecular C–H···O hydrogen bonds forming centrosymmetric dimers. The 3-bromo-2-methyl substitution pattern in the target compound positions the bromine atom adjacent to the methyl group, which is expected to alter both the magnitude of bromine displacement and the hydrogen-bonding network compared to the 5-bromo isomer. These solid-state differences directly impact physical properties such as melting point, solubility, and hygroscopicity—critical parameters for formulation development and long-term storage stability.

Crystallography Solid-state chemistry Materials characterization

LogP Differential (0.03 vs. 0.9 for Chloro Analog) Affords Distinct Lipophilicity Profile for CNS Drug Design

The calculated partition coefficient (LogP) for 3-bromo-2-methylpyridine N-oxide is 0.03 [1], indicating near-equal partitioning between aqueous and organic phases. In contrast, the chloro analog 3-chloro-2-methylpyridine N-oxide (CAS 52313-57-2) has a computed LogP of 0.9 [2], reflecting approximately 8-fold higher lipophilicity. This substantial difference in lipophilicity alters membrane permeability, plasma protein binding, and metabolic stability of derived drug candidates. For central nervous system (CNS) drug discovery programs, the lower LogP of the bromo compound aligns more closely with optimal CNS drug-like properties (LogP typically 1-3), while the chloro analog may lead to excessive lipophilicity and associated toxicity risks.

Medicinal chemistry Physicochemical properties CNS drug design

Optimal Research and Industrial Application Scenarios for 3-Bromo-2-methylpyridine N-oxide (CAS 97944-32-6)


Multi-Step Synthesis of Pharmaceutical Intermediates Requiring Orthogonal C2 and C3 Functionalization

The combination of a C3-bromo substituent and an N-oxide directing group in 3-bromo-2-methylpyridine N-oxide enables a powerful orthogonal functionalization strategy. The N-oxide moiety directs palladium-catalyzed C–H arylation exclusively to the C2 position, while the C3-bromo group remains intact for subsequent Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling [1]. This two-step diversification sequence is particularly valuable in medicinal chemistry programs synthesizing libraries of 2,3-disubstituted pyridines as candidates for kinase inhibitors, GPCR modulators, and CNS-active agents .

CNS Drug Discovery Programs Requiring Controlled Lipophilicity (LogP ~0.03)

With a calculated LogP of 0.03 [1], 3-bromo-2-methylpyridine N-oxide is an ideal building block for CNS-targeted drug candidates where excessive lipophilicity is a known liability. Compared to the chloro analog (LogP = 0.9) , the bromo compound provides a more balanced lipophilicity profile that may improve aqueous solubility and reduce P-glycoprotein efflux and CYP450 inhibition—critical factors in achieving brain penetration and favorable pharmacokinetics. This property is particularly relevant for programs targeting neurological disorders such as Alzheimer's disease, Parkinson's disease, and psychiatric conditions.

Process Chemistry Development Requiring High-Yield, Reproducible N-Oxidation

The patent-reported synthesis of 3-bromo-2-methylpyridine N-oxide with a 94.25% isolated yield using m-CPBA in dichloromethane at 30°C for 8 hours [1] provides a robust, scalable procedure that outperforms yields reported for the 5-bromo positional isomer. This high-yielding methodology reduces solvent consumption, minimizes waste generation, and improves overall process mass intensity—key metrics for green chemistry and cost-effective scale-up. Procurement teams should prioritize this compound when the synthetic route involves N-oxidation as a critical step with stringent yield and purity requirements.

Academic and Industrial Research Requiring Batch-to-Batch Consistency and Full Analytical Traceability

Unlike many positional isomers that have limited commercial availability and sparse QC documentation, 3-bromo-2-methylpyridine N-oxide is readily available from multiple reputable vendors with standard purity ≥95% and batch-specific analytical reports including NMR, HPLC, and GC [1]. This comprehensive QC package ensures lot-to-lot reproducibility, reduces the need for in-house analytical method development, and supports compliance with GLP and GMP documentation standards. Procurement teams should select this compound when experimental reproducibility and analytical traceability are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-methylpyridine N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.